![molecular formula C7H7NO2S B3212355 3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 1100424-91-6](/img/structure/B3212355.png)
3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid
Overview
Description
3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid, also known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTP is a thiazole derivative that is commonly used in the synthesis of novel drugs and pharmaceuticals.
Scientific Research Applications
- Researchers have explored the antiviral potential of thiazole derivatives. In particular, (2E)-3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid has been investigated for its ability to inhibit viral replication. Molecular docking studies suggest it may have anti-HIV-1 activity .
- Thiazoles exhibit diverse biological activities. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, including our compound of interest, were synthesized and screened. These derivatives demonstrated promising antifungal and antibacterial effects .
- Thiazole derivatives are valuable scaffolds in medicinal chemistry. Researchers explore their modification to create novel drugs(2E)-3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid could serve as a starting point for designing new therapeutic agents .
Antiviral and Anti-HIV Activity
Antifungal and Antibacterial Properties
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDLMCVVUUTDU-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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